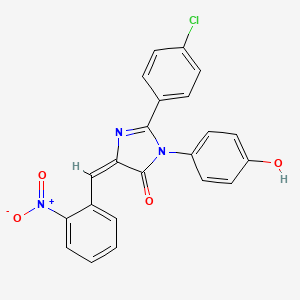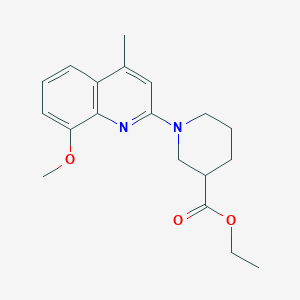
N-(3,5-dichlorophenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-propoxybenzamide, also known as DCPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various areas such as pain management, inflammation, and cancer. In a study conducted by Sasaki et al. (2013), N-(3,5-dichlorophenyl)-4-propoxybenzamide was found to inhibit the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the perception of pain and inflammation. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of novel analgesics.
Another study by Li et al. (2015) demonstrated that N-(3,5-dichlorophenyl)-4-propoxybenzamide could inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. This suggests that N-(3,5-dichlorophenyl)-4-propoxybenzamide could be a potential candidate for the development of anticancer agents.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-4-propoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dichlorophenyl)-4-propoxybenzamide could exert its effects by interacting with various molecular targets such as TRPV1 channels, ion channels, and enzymes.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its analgesic and anticancer properties, N-(3,5-dichlorophenyl)-4-propoxybenzamide has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to affect the expression of various genes involved in cell signaling pathways.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-4-propoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. It also has a high degree of purity and stability, which makes it suitable for use in various assays.
However, N-(3,5-dichlorophenyl)-4-propoxybenzamide also has some limitations for lab experiments. It has low solubility in aqueous solutions, which makes it difficult to use in certain assays. It also has a relatively short half-life, which limits its use in in vivo experiments.
将来の方向性
There are several future directions for research on N-(3,5-dichlorophenyl)-4-propoxybenzamide. One area of research could be the development of more potent and selective analogs of N-(3,5-dichlorophenyl)-4-propoxybenzamide with improved pharmacological properties. Another area of research could be the investigation of the molecular targets and signaling pathways involved in the effects of N-(3,5-dichlorophenyl)-4-propoxybenzamide. Additionally, more studies are needed to determine the safety and efficacy of N-(3,5-dichlorophenyl)-4-propoxybenzamide in animal models and human clinical trials.
合成法
N-(3,5-dichlorophenyl)-4-propoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 4-propoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-2-7-21-15-5-3-11(4-6-15)16(20)19-14-9-12(17)8-13(18)10-14/h3-6,8-10H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNLBODXMDRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)

![tert-butyl [1-(4-methylbenzyl)-4-piperidinyl]carbamate](/img/structure/B4881740.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881751.png)
![4-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4881757.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B4881768.png)
![methyl 3-[(3-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4881772.png)

